beta-Guaiene

Descripción

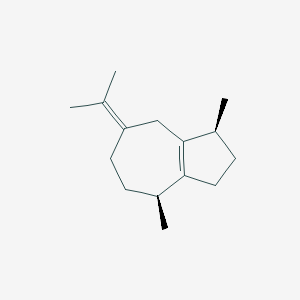

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQERSGRNPMEH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)CC2=C1CCC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=C(C)C)CC2=C1CC[C@@H]2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052599, DTXSID401037341 | |

| Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile greenish-yellow liquid; Earthy, spicy aroma | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol) | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.918 | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-84-6, 372162-07-7 | |

| Record name | β-Guaiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-cis)-1,2,3,4,5,6,7,8-octahydro-7-isopropylidene-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-GUAIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D018Q907T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Beta Guaiene

Botanical Sources and Geographical Variance

Beta-guaiene has been identified in numerous plant genera across the globe. The concentration and presence of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed.

Essential oils are a primary source for the isolation of this compound. In the essential oil of Patchouli (Pogostemon cablin), a plant native to Southeast Asia, this compound is a recognized constituent, with its concentration varying based on the plant's organ and developmental stage. For instance, in one study, the highest accumulation of this compound in the leaves was found to be 2.17% scielo.br.

This compound has also been reported in the essential oil of Aquilaria species, the source of agarwood. A study on agarwood from Vietnam identified this compound as a significant component, with a concentration of 14.94% cmpcollege.ac.in. The formation of agarwood is a pathological response to fungal infection, which induces the production of a complex resin rich in sesquiterpenes, including this compound.

Table 1: this compound Content in Essential Oils of Pogostemon cablin and Aquilaria species

| Botanical Source | Plant Part | Geographical Origin | This compound Content (%) |

|---|---|---|---|

| Pogostemon cablin | Leaves | Not Specified | up to 2.17 |

| Aquilaria species | Agarwood | Vietnam | 14.94 |

Beyond its presence in patchouli and agarwood, this compound is also found in other plant genera. While specific data for this compound in Pinus (pine) species is limited, various studies have documented the presence of its isomers, such as alpha-guaiene (B1239748), in the essential oils of different pine taxa.

The genus Hypericum, which includes St. John's Wort, is another source of guaiene-type sesquiterpenes. Research on Hypericum hircinum subsp. majus from Italy revealed that cis-β-guaiene is a major component of the leaf essential oil, with concentrations ranging from 23.25% to 41.23% researchgate.net.

Table 2: this compound and its Isomers in Various Plant Genera

| Plant Genus | Species | Plant Part | Compound | Content (%) | Geographical Origin |

|---|---|---|---|---|---|

| Rhaponticum | Rhaponticum carthamoides | Roots and Rhizomes | This compound | 3.71 | Russia (wild) |

| Hypericum | Hypericum hircinum subsp. majus | Leaves | cis-β-Guaiene | 23.25 - 41.23 | Italy |

| Cryptomeria | Cryptomeria japonica | Not Specified | This compound | Presence reported | Not Specified |

Factors Influencing this compound Content in Natural Systems

The concentration of this compound in plants is not static and can be influenced by a range of internal and external factors. These include the genetic makeup of the plant, its developmental stage, and the environmental conditions in which it grows.

Environmental conditions play a crucial role in the biosynthesis and accumulation of sesquiterpenes like this compound. Factors such as precipitation, sun exposure, and temperature can significantly impact the chemical profile of a plant's essential oil scielo.br. For example, a study on Pogostemon cablin indicated that the accumulation of various sesquiterpenes, including this compound, was influenced by such environmental variables scielo.br. The same study also demonstrated that the content of this compound varies with the age of the plant, with the highest accumulation observed 210 days after cultivation scielo.br.

Geographical location is another significant factor. A study on Pogostemon cablin from different regions in Aceh Province, Indonesia, highlighted that environmental and geographical factors substantially influence the oil's characteristics, with variations in the content of guaienes noted between locations jeeng.net. Furthermore, cultivation practices can also affect the phytochemical composition. For instance, in Rhaponticum carthamoides, this compound was found in the essential oil of the wild population but was not detected in the cultivated population, suggesting that cultivation conditions can alter the production of this specific compound documentsdelivered.com. In Aquilaria species, the induction of agarwood formation, which leads to the production of sesquiterpenes, is a response to external stress, such as fungal infection or mechanical injury oup.com.

The handling and processing of plant material after harvesting can significantly alter the composition of its essential oil. For Pogostemon cablin, the drying method has been shown to have a considerable effect on both the yield and quality of the essential oil. One study found that oven-drying patchouli leaves at 40°C resulted in the best essential oil yield without compromising its quality researchgate.net. Another study on patchouli herbage indicated that drying the leaves to a moisture content of 15% was optimal for the recovery of essential oil ijert.org. Improper drying can lead to a poor yield and a lower quality of oil amazonaws.comcore.ac.uk.

The storage of essential oils is also a critical factor. The chemical composition of essential oils can change over time due to factors like temperature and light exposure cmpcollege.ac.iniau.irresearchgate.net. Storing essential oils at low temperatures, such as in a refrigerator or freezer, can help to preserve the integrity of their chemical components, including volatile sesquiterpenes like this compound iau.ir.

Biosynthetic Pathways and Enzymology of Beta Guaiene

Precursor Compounds and Initial Enzymatic Steps

The biosynthesis of beta-guaiene, like all sesquiterpenes, begins with fundamental precursor molecules that are assembled through a series of enzymatic reactions. These initial steps are crucial in providing the necessary substrate for the specialized enzymes that ultimately form the guaiene (B7798472) skeleton.

Farnesyl Diphosphate (B83284) (FPP) as a Universal Substrate

Farnesyl diphosphate (FPP) is the universal precursor for the synthesis of sesquiterpenes, including this compound. scirp.orgnih.gov This C15 isoprenoid is formed by the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the basic five-carbon building blocks of all terpenoids. The enzyme farnesyl diphosphate synthase (FPPS) catalyzes the final step in FPP formation. mdpi.com In the context of guaiene biosynthesis, FPP serves as the direct substrate for the action of sesquiterpene synthases. nih.gov

Mevalonate (B85504) (MVA) Pathway and Isoprenoid Biosynthesis

The production of IPP and DMAPP, the fundamental units for FPP synthesis, primarily occurs through the mevalonate (MVA) pathway in the cytoplasm of plants and other eukaryotes. nih.gov This pathway starts with acetyl-CoA and proceeds through a series of enzymatic steps to produce mevalonate, which is then converted to IPP. mdpi.com An alternative pathway, the methylerythritol phosphate (B84403) (MEP) pathway, also produces IPP and DMAPP but is located in the plastids. However, the MVA pathway is generally considered the primary source of precursors for cytosolic sesquiterpene biosynthesis. nih.gov Engineering of the MVA pathway in microorganisms like Escherichia coli has been shown to enhance the production of guaiene, highlighting its foundational role. scirp.orgresearchgate.net

Sesquiterpene Synthases Involved in Guaiene Formation

The remarkable diversity of sesquiterpene structures arises from the activity of a large family of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the complex cyclization of the linear FPP molecule into various cyclic skeletons.

Characterization of Delta-Guaiene (B1206229) Synthases and Homologous Enzymes

Several delta-guaiene synthases have been identified and characterized, particularly from the genus Aquilaria, which is known for producing agarwood rich in sesquiterpenes. nih.govscirp.org These enzymes typically convert FPP into multiple products, with delta-guaiene often being a major component alongside other sesquiterpenes like alpha-guaiene (B1239748) and alpha-humulene. nih.govscirp.org The product profile can vary between different synthase isoforms and species. scirp.org For instance, some delta-guaiene synthases from Aquilaria microcarpa produce α-guaiene, δ-guaiene, and β-elemene, while others also produce α-humulene. scirp.org The expression of these synthases can be induced by signaling molecules like methyl jasmonate, suggesting their involvement in plant defense responses. nih.govresearchgate.net

| Enzyme/Gene | Source Organism | Major Products | Minor Products | Reference |

| Delta-guaiene synthase (AcC2, AcC3, AcC4) | Aquilaria crassna | δ-Guaiene | α-Guaiene, α-Humulene | nih.gov |

| Delta-guaiene synthase (GS-1) | Aquilaria microcarpa | δ-Guaiene, α-Guaiene, β-Elemene | scirp.org | |

| Delta-guaiene synthase (GS-3, GS-4) | Aquilaria microcarpa | δ-Guaiene, α-Guaiene, β-Elemene | α-Humulene | scirp.org |

| Agarwood sesquiterpene synthase 1 (ASS1) | Aquilaria sinensis | δ-Guaiene | α-Guaiene | nih.gov |

Mechanistic Studies of Cyclization Reactions and Carbocation Intermediates

The formation of the bicyclic guaiene skeleton from the linear FPP substrate is a mechanistically complex process involving a cascade of cyclizations and rearrangements mediated by carbocationic intermediates. The generally accepted mechanism for guaiene synthesis involves an initial C1-C10 cyclization of FPP to form a germacrene-like intermediate. nih.govscirp.orgresearchgate.net This is followed by a second cyclization between C2 and C6 to generate the characteristic 5/7-membered ring system of the guaiene core. nih.govscirp.orgresearchgate.net The final deprotonation step then yields the specific guaiene isomer. The formation of different guaiene isomers, such as alpha- and this compound, depends on the precise folding of the substrate within the enzyme's active site and the specific carbocation rearrangements and deprotonation events that occur.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. The expression of sesquiterpene synthase genes, such as those encoding delta-guaiene synthase, is often inducible by various biotic and abiotic stresses, including wounding and elicitors like methyl jasmonate. nih.govnih.govoup.com This suggests that guaienes may play a role in plant defense. oup.com Transcription factors, such as those from the WRKY and MYB families, have been implicated in the regulation of sesquiterpene synthase gene expression. nih.govoup.com For example, in Aquilaria sinensis, the expression of some WRKY and MYB transcription factors is coordinated with the expression of agarwood sesquiterpene synthase 1 (ASS1). nih.gov Furthermore, studies have shown that silencing certain genes in the MVA pathway, such as phosphomevalonate kinase (PMK), can lead to a decrease in the production of this compound. mdpi.com

Gene Expression Analysis of Terpene Synthases

The biosynthesis of β-guaiene, a significant sesquiterpene found in the aromatic resinous heartwood of Aquilaria species (agarwood), is orchestrated by a class of enzymes known as terpene synthases (TPS). Gene expression studies have been pivotal in identifying and characterizing the specific TPS genes responsible for producing guaiene-type sesquiterpenes.

In Aquilaria plants, the formation of agarwood and the associated accumulation of sesquiterpenes like δ-guaiene are often induced by stressors such as mechanical wounding or microbial infection. scirp.org This response is transcriptionally regulated, involving the upregulation of genes in the terpenoid biosynthesis pathway. Studies on Aquilaria sinensis have shown that mechanical wounding can induce the expression of key upstream genes in the sesquiterpene pathway, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and farnesyl diphosphate synthase (FPPS). mdpi.com More specifically, the expression of sesquiterpene synthase genes, such as δ-guaiene synthase (ASS1), is significantly activated. mdpi.comfrim.gov.my

Research involving cultured cells of Aquilaria crassna has demonstrated that treatment with methyl jasmonate (MJ), a known plant stress elicitor, induces the production of α-guaiene, α-humulene, and δ-guaiene. nih.gov This induction correlates with increased transcript levels of δ-guaiene synthase genes. researchgate.net In one study, five cDNA clones encoding putative δ-guaiene synthases were isolated from MJ-treated A. crassna cells. When expressed in Escherichia coli, three of these clones produced enzymes that synthesized the same sesquiterpenes observed in the plant cells, with δ-guaiene being the major product. nih.govoup.com This provides direct evidence that these genes encode functional δ-guaiene synthases.

Further analysis of A. crassna revealed at least five copies of the δ-guaiene synthase gene, which belong to the class III TPS subfamily. researchgate.net Similarly, in Aquilaria microcarpa, several cDNA clones for δ-guaiene synthase have been isolated. scirp.org The recombinant enzymes from these clones were found to produce multiple sesquiterpenes, including δ-guaiene, α-guaiene, and β-elemene, from the substrate farnesyl diphosphate (FPP). scirp.org Interestingly, some isoforms were also capable of producing α-humulene. scirp.org

The expression of these TPS genes is not static and can be influenced by various factors. For instance, in A. sinensis, the expression of several TPS genes, including those for sesquiterpene synthesis, was significantly upregulated in response to mechanical wounding. mdpi.com The expression levels of genes like HMGR and DXS peaked around 3 hours after stimulation, while FPPS expression peaked at 12 hours. frim.gov.my This temporal regulation of gene expression highlights the dynamic nature of the plant's response to stress, leading to the biosynthesis of β-guaiene and other related sesquiterpenes.

| Gene | Function | Peak Expression Time After Stimulation | Reference |

|---|---|---|---|

| HMGR | 3-hydroxy-3-mythlglutaryl-CoA reductase | 3 hours | frim.gov.my |

| DXS1 | 1-deoxy-D-xylulose-5-phosphate synthase | 3 hours | frim.gov.my |

| FPS | Farnesyl diphosphate synthase | 12 hours | frim.gov.my |

| ASS1 | δ-guaiene synthase | Upregulated within 12 hours | frim.gov.my |

| TPS | Terpene synthase | Upregulated within 12 hours | frim.gov.my |

Metabolic Engineering for Heterologous Production (e.g., in Escherichia coli, Yeast)

The valuable aromatic properties of β-guaiene have driven efforts to produce it sustainably using metabolically engineered microorganisms. Both Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered for the heterologous production of this sesquiterpene.

Production in Escherichia coli

E. coli is a common host for metabolic engineering due to its rapid growth and well-understood genetics. researchgate.netmdpi.comnih.govjmb.or.krrsc.org To produce δ-guaiene, a δ-guaiene synthase (GS) gene, often sourced from Aquilaria species, is introduced and expressed in E. coli. scirp.org A critical step is to ensure a sufficient supply of the precursor molecule, farnesyl diphosphate (FPP). This is often achieved by co-expressing a farnesyl diphosphate synthase (FPS) gene alongside the GS gene. scirp.org

To further boost production, the native metabolic pathways of E. coli can be engineered. One successful strategy involves introducing the mevalonate (MVA) pathway from Streptomyces sp. into E. coli. scirp.org The MVA pathway provides an alternative route to FPP, supplementing the native methylerythritol phosphate (MEP) pathway. In one study, E. coli engineered with the MVA pathway and co-expressing FPS and GS genes showed a significant increase in δ-guaiene production. The yield was further enhanced by supplementing the culture medium with mevalonolactone (B1676541) (MVL), a precursor in the MVA pathway, reaching a concentration of 31.4 µg/mL. scirp.org This represented a 17.4-fold increase compared to cells without the engineered MVA pathway and precursor supplementation. scirp.org

Production in Saccharomyces cerevisiae

Saccharomyces cerevisiae is another attractive host for producing terpenoids, as it naturally possesses the MVA pathway for FPP synthesis. mdpi.comnih.govasm.orgactanaturae.runih.gov For δ-guaiene production, a δ-guaiene synthase gene, such as AmdGS1 from Aquilaria, is expressed in an engineered yeast strain. mdpi.com To enhance the precursor supply, the genes of the native MVA pathway can be overexpressed. mdpi.com

In one study, a strain of S. cerevisiae overexpressing all eight genes of the MVA pathway was used as a platform. mdpi.com Expressing the AmdGS1 gene in this engineered strain resulted in the production of δ-guaiene at a titer of 14.5 ± 0.7 mg/L. mdpi.com A key challenge in yeast is the competition for FPP by other native pathways, particularly the sterol biosynthesis pathway, which is initiated by the enzyme squalene (B77637) synthase, encoded by the ERG9 gene. Downregulating the expression of ERG9 can divert more FPP towards the desired sesquiterpene product, further increasing the yield. mdpi.com

| Host Organism | Key Genetic Modifications | Production Titer | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of FPS and GS; Introduction of MVA pathway; Supplementation with mevalonolactone | 31.4 µg/mL | scirp.org |

| Saccharomyces cerevisiae | Overexpression of all 8 genes in the MVA pathway; Expression of AmdGS1 (δ-guaiene synthase) | 14.5 ± 0.7 mg/L | mdpi.com |

Isolation, Purification, and Analytical Methodologies for Beta Guaiene

Advanced Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including sesquiterpenes like beta-Guaiene spectroscopyonline.comd-nb.infouni-hamburg.de. This powerful analytical method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it invaluable for analyzing complex natural product mixtures spectroscopyonline.comuni-hamburg.de.

The GC component separates compounds based on their volatility and interaction with the stationary phase of the GC column. For sesquiterpenes, which are typically volatile, GC offers high-resolution separation of structurally similar isomers spectroscopyonline.com. The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a unique fingerprint for each compound spectroscopyonline.com.

Identification of this compound using GC-MS relies on comparing its retention time and mass spectral fragmentation pattern to those of authentic standards or established spectral libraries, such as the NIST database spectroscopyonline.comresearchgate.net. Characteristic fragmentation pathways, often involving retro-Diels-Alder reactions of the bicyclic ring system and losses of methyl or ethyl groups, are diagnostic for sesquiterpenes like this compound .

Quantification of this compound is typically achieved by analyzing the peak area corresponding to the compound in the chromatogram. This can be done by comparing peak areas to those of an internal standard or by using peak areas as an indicator of relative concentration within the sample journalsarjnp.comscielo.org.pescirp.org. Research studies have identified and quantified this compound in various matrices, demonstrating its presence in plant extracts and essential oils.

Total Synthesis and Chemical Transformations of Guaiene Frameworks

Synthetic Approaches to Guaiene-Type Sesquiterpenes

The total synthesis of guaiene-type sesquiterpenes necessitates elegant and efficient strategies for the construction of their unique hydroazulene core. Over the years, chemists have devised a variety of approaches, often involving ingenious cyclization and rearrangement reactions to assemble the fused 5-7 ring system with the desired stereochemistry.

The construction of the azulene skeleton is the cornerstone of any total synthesis of guaiene (B7798472) sesquiterpenes. A number of synthetic strategies have been developed to this end, broadly categorized into methods that form the seven-membered ring onto a pre-existing five-membered ring, and vice versa, as well as convergent approaches that form both rings in a single cascade.

One notable approach involves the use of a transannular Morita-Baylis-Hillman reaction . This strategy has been explored as an approximation to the synthesis of several sesquiterpenes from the Guaiane family. The core hydroazulene structure is obtained through this key reaction, which can then be further manipulated to achieve the total synthesis of various guaiene-type natural products.

Another powerful strategy for azulene synthesis involves [6+4] cycloaddition reactions . In this approach, a six-carbon component (a fulvene derivative) reacts with a four-carbon component (a diene) to form the ten-carbon azulene framework. While not specific to guaiene synthesis in the initial search results, this remains a classical and effective method for constructing the core azulene ring system.

Furthermore, intramolecular aldol condensation and related cyclizations of appropriately functionalized precursors have been employed to forge the bicyclic system. These methods often rely on the careful construction of a linear or macrocyclic precursor containing the requisite carbon atoms and functional groups to facilitate the desired ring closure.

Recent advances have also explored gold-catalyzed cyclization reactions of specifically designed enyne substrates to directly construct the azulene skeleton. These methods offer a high degree of efficiency and control over the cyclization process.

Achieving the correct stereochemistry is a critical aspect of the total synthesis of natural products, as different stereoisomers can exhibit vastly different biological activities. The synthesis of enantiopure guaiene compounds, therefore, requires the use of stereoselective methodologies.

Chiral pool synthesis is a common strategy, wherein the synthesis begins with a readily available enantiopure starting material, such as a terpene or an amino acid. The inherent chirality of the starting material is then carried through the synthetic sequence to control the stereochemistry of the final product.

Asymmetric catalysis offers another powerful tool for establishing stereocenters. The use of chiral catalysts can enantioselectively guide a reaction to produce one enantiomer in excess over the other. For instance, the aforementioned transannular Morita-Baylis-Hillman reaction can be performed under kinetic resolution conditions to afford enantioenriched products.

Substrate-controlled diastereoselective reactions are also frequently employed. In this approach, existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. This requires a deep understanding of the conformational preferences of the intermediates and transition states involved.

The development of these stereoselective strategies has been instrumental in enabling the synthesis of specific, biologically active enantiomers of guaiene-type sesquiterpenes.

Chemoenzymatic Synthesis of Beta-Guaiene and Analogues

The field of chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, has emerged as a powerful approach for the synthesis of complex natural products and their analogues. While specific examples of the chemoenzymatic synthesis of this compound are not extensively detailed in the initial search results, the general principles and methodologies are well-established for other sesquiterpenes and can be extrapolated.

This approach often involves the use of engineered enzymes , such as terpene synthases, to catalyze key cyclization reactions. These enzymes can exhibit remarkable regio- and stereoselectivity, producing the desired carbocyclic skeleton from an acyclic precursor like farnesyl pyrophosphate (FPP). Metabolic engineering strategies in microorganisms like Escherichia coli and Saccharomyces cerevisiae have been developed to enhance the production of sesquiterpene precursors and express heterologous terpene synthase genes.

For instance, the plasticity of certain terpene synthases allows them to accept modified FPP analogues, leading to the synthesis of unnatural sesquiterpenoids. This opens up possibilities for creating novel guaiene analogues with potentially interesting biological properties. A modular chemoenzymatic approach can be envisioned where chemically synthesized, modified precursors are fed to a microorganism or an isolated enzyme system to produce a range of this compound analogues.

Chemical Conversions and Derivatization Studies (e.g., Oxidative Synthesis of Rotundone (B192289) Precursors)

Once the guaiene framework is established, further chemical transformations can be performed to introduce additional functionality or to synthesize valuable derivatives. A significant area of research has focused on the oxidative conversion of guaienes to rotundone, a potent aroma compound with a characteristic peppery scent.

While much of the research has centered on the oxidation of α-guaiene, the principles can be extended to this compound. The key transformation is the allylic oxidation of the guaiene skeleton. This can be achieved through various methods:

Aerial Oxidation: Simple exposure to air can lead to the slow oxidation of guaienes to form rotundone and other oxygenated derivatives. This process is often referred to as autoxidation.

Chemical Oxidation: A variety of chemical oxidants can be employed to effect the allylic oxidation. These can include transition metal catalysts or organocatalysts. For example, processes utilizing N-hydroxyphthalimide as an organocatalyst have been developed for the oxidation of α-guaiene.

Enzymatic Oxidation: In nature, the conversion of α-guaiene to rotundone is catalyzed by cytochrome P450 enzymes, specifically α-guaiene 2-oxidase. researchgate.netnih.gov This enzymatic oxidation is highly specific and efficient. While not explicitly demonstrated for this compound in the provided context, similar enzymatic systems could potentially be used for its selective oxidation.

These derivatization studies not only provide access to valuable compounds like rotundone but also offer insights into the chemical reactivity of the guaiene scaffold, paving the way for the synthesis of a wider range of functionalized analogues.

Biological Activities and Mechanistic Investigations of Beta Guaiene

Antimicrobial Activity Studies

The antimicrobial effects of beta-guaiene have been evaluated against a range of pathogenic bacteria and fungi, demonstrating its potential as a natural antimicrobial agent.

In Vitro Antibacterial Efficacy

Research has shown that essential oils containing this compound exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, essential oils from Annona glabra, which include this compound as a major component, have demonstrated antibacterial effects against the resilient methicillin-resistant Staphylococcus aureus (MRSA). nih.govjmb.or.kr In these studies, the essential oil of A. glabra showed bacteriostatic effects, with both minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 0.8%. nih.govjmb.or.kr Similarly, essential oils from Sphagneticola trilobata and Vitex trifolia, which also contain this compound, displayed antibacterial activity against MRSA. nih.govjmb.or.krresearchgate.net

While direct studies on the isolated this compound against Escherichia coli are limited, essential oils containing this compound have been tested. For instance, essential oils from various Eugenia species, which may contain sesquiterpenes like this compound, were active against E. coli with MIC values ranging from 156.2 to 624.9 μg/mL. scielo.br

Table 1: In Vitro Antibacterial Efficacy of Essential Oils Containing this compound

| Bacterial Strain | Plant Source of Essential Oil | MIC Value | MBC Value | Reference |

|---|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Annona glabra | 0.8% | 0.8% | nih.gov, jmb.or.kr |

| Escherichia coli | Eugenia species | 156.2 - 624.9 µg/mL | Not Reported | scielo.br |

In Vitro Antifungal Activity

The antifungal properties of essential oils containing this compound have also been investigated. The essential oil of Ocimum basilicum Linn. var. pilosum (Willd.) Benth., which contains this compound (1.30%), demonstrated significant antifungal activity against certain plant pathogenic fungi. nih.govnih.gov Similarly, essential oils from Myrcia multiflora, containing alpha-bulnesene (a compound structurally related to guaienes), have shown antimicrobial activity against various fungi. mdpi.com

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of sesquiterpenes like this compound are thought to be multifaceted. A primary proposed mechanism is the disruption of the bacterial cell membrane's integrity. mdpi.com The hydrophobic nature of these compounds may allow them to partition into the lipid bilayer of the cell membrane, leading to increased permeability and the leakage of vital intracellular components. mdpi.com This disruption can also interfere with critical membrane functions such as cellular respiration and ion transport.

Another proposed mechanism involves the inhibition of essential microbial enzymes. mdpi.com By binding to the active sites of enzymes crucial for metabolic pathways, such as those involved in cell wall synthesis or protein synthesis, these compounds can disrupt normal cellular function and lead to cell death. lumenlearning.comnih.gov Some studies on other terpenes suggest they can act as proton exchangers, collapsing the proton-motive force and thereby inhibiting ATP synthesis. mdpi.com

In Silico Modeling of Biological Interactions

Computational methods, such as molecular docking and bioactivity prediction, provide valuable insights into the potential molecular targets of this compound and the nature of its interactions.

Molecular Docking Studies and Ligand-Protein Binding Energies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. research-solution.com This method has been employed to investigate the interaction of this compound with various protein targets. In a study investigating the antibacterial potential of essential oils from mangrove plants, this compound was identified as one of the compounds with a high binding energy (less than -7 kcal/mol) to potential bacterial protein targets. nih.govresearchgate.net Specifically, molecular docking studies of constituents from the essential oil of Plectranthus hadiensis showed that guaiene (B7798472) had a good docking score of -6.3 Kcal/mol with the MurD ligase protein (PDB ID: 1UAG) and -6.1 Kcal/mol with dihydropteroate (B1496061) synthase (PDB ID: 3TYE), both of which are crucial bacterial enzymes. tsijournals.com These studies suggest that this compound has a strong theoretical affinity for these bacterial proteins. nih.govtsijournals.com

Table 2: Molecular Docking of this compound with Bacterial Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| MurD ligase | 1UAG | -6.3 | tsijournals.com |

| Dihydropteroate synthase | 3TYE | -6.1 | tsijournals.com |

| Undisclosed bacterial protein targets | Not specified | < -7 | nih.gov, researchgate.net |

Computational Approaches for Bioactivity Prediction and Target Identification

Computational approaches are increasingly used to predict the biological activities of natural compounds and to identify their potential molecular targets. nih.govresearchgate.net These methods often involve comparing the chemical structure of a compound to libraries of molecules with known activities. plos.org By analyzing these structure-activity relationships, it is possible to generate hypotheses about the biological functions of novel compounds like this compound.

For instance, computational tools can be used to screen a compound against a panel of known protein targets to predict its bioactivity spectrum. nih.gov Furthermore, network-based approaches that integrate various levels of biological data can help in identifying the broader biological pathways and networks that a compound might modulate. researchgate.netmdpi.com While specific computational bioactivity predictions for this compound are not extensively detailed in the provided context, the general applicability of these methods holds promise for future research into its therapeutic potential. nih.govresearchgate.netplos.org

Ecological Roles and Plant Defense Mechanisms of this compound

This compound (β-guaiene), a sesquiterpene hydrocarbon, plays a significant role in the complex interactions between plants and their environment. As a secondary metabolite, it is not essential for a plant's primary growth and development but is crucial for its survival and defense against various external pressures. Its functions are primarily centered on acting as a defensive compound against pathogens and mediating interactions with insects and other organisms within its ecosystem.

Role as Phytoalexins in Plant Stress Response

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants at the site of stress, particularly following pathogen attack or exposure to abiotic elicitors. nih.govwikipedia.orgmdpi.com The production of these compounds is a key component of induced resistance, a plant's active defense mechanism. Terpenoids, including sesquiterpenes like the guaienes, are a major class of phytoalexins. cabidigitallibrary.org

Research indicates that guaiene-type sesquiterpenes are produced as phytoalexins in response to both biotic and abiotic stress. nih.gov In the context of plant defense, the synthesis of these compounds is often triggered by signaling molecules such as methyl jasmonate (MJ), a key hormone in plant defensive responses. nih.gov For instance, studies on cultured cells of Aquilaria species, the source of agarwood, have shown that treatment with MJ induces the production of a blend of sesquiterpenes, including α-guaiene and δ-guaiene. nih.gov While these isomers are often the most abundant products, β-guaiene is also a recognized component of the stress-induced volatile profile in various plants.

The induction of guaienes serves as a direct chemical defense against invading pathogens. The accumulation of these compounds at an infection site can inhibit the growth and development of fungi and bacteria. wikipedia.org The specific blend and concentration of sesquiterpenes, including β-guaiene, can vary depending on the plant species and the nature of the stressor.

Table 1: Induction of Guaiene Sesquiterpenes in Response to Stress

| Plant Species | Stress Elicitor | Induced Guaiene Isomers Detected | Research Focus |

| Aquilaria sp. (Cell Culture) | Methyl Jasmonate (MJ) | α-Guaiene, δ-Guaiene | Quantification of sesquiterpene accumulation over time following elicitor treatment. nih.gov |

| Gyrinops versteegii | Fusarium solani (Fungus) | Sesquiterpenes (unspecified guaienes) | Analysis of volatile chemicals induced by fungal inoculation to produce agarwood resin. researchgate.net |

| Pogostemon cablin (Patchouli) | General Biotic/Abiotic Stress | α-Guaiene, Patchoulene, Seychellene (B1217708) | Identification of antioxidant compounds produced in response to stress. researchgate.net |

Interactions with Insects and Other Organisms within Ecosystems

This compound also functions as a crucial signaling molecule in a plant's interactions with the surrounding ecosystem, particularly with insects. Upon attack by herbivores, many plants release a specific blend of volatile organic compounds known as Herbivore-Induced Plant Volatiles (HIPVs). nih.govwur.nl These volatile plumes serve as complex chemical signals that can have multiple effects, including repelling the attacking herbivores or, more commonly, attracting the natural enemies (predators and parasitoids) of those herbivores. wur.nlresearchgate.net This strategy is a form of indirect defense.

For example, maize roots, when attacked by the rootworm Diabrotica virgifera virgifera, emit a volatile blend rich in sesquiterpenes, including (E)-β-caryophyllene, which has been shown to attract entomopathogenic nematodes that prey on the rootworm larvae. nih.gov While β-caryophyllene is often the most studied compound in these interactions, other sesquiterpenes like guaienes are part of the complex signal that mediates these tritrophic (plant-herbivore-predator) interactions. The presence of β-guaiene in these blends suggests its contribution to the chemical "signature" that is recognized by other organisms in the environment.

Table 2: this compound as a Component of Herbivore-Induced Plant Volatiles (HIPVs)

| Plant Species | Inducing Herbivore | Key Volatiles in the Induced Blend | Ecological Implication |

| Nicotiana tabacum (Tobacco) | Heliothis virescens (Chewing) | (E)-β-Ocimene, β-Caryophyllene, α-Humulene | The volatile blend, including sesquiterpenes, is altered by herbivory, influencing host-plant selection by other insects. usp.br |

| Zea mays (Maize) | Diabrotica sp. (Rootworm) | (E)-β-Caryophyllene, Humulene, Copaene | Attraction of natural enemies (nematodes) of the herbivore to the roots. nih.govnih.gov |

| Lantana camara | Falconia intermedia (Feeding) | β-Caryophyllene, β-Humulene, Isoledene | The HIPV blend, containing multiple sesquiterpenes, is involved in defense signaling. researchgate.net |

Non Clinical Applications and Industrial Relevance of Beta Guaiene

Utilization in Flavor and Fragrance Industry

Sesquiterpenes, including guaienes, are integral to the characteristic scents of many essential oils. Beta-guaiene contributes to the complex olfactory landscape of these natural extracts, making it a compound of interest for perfumers and flavorists.

Contribution to Essential Oil Aroma Profiles (e.g., Patchouli Oil)

Beyond patchouli, guaiene (B7798472) isomers, including this compound, have been identified in other essential oils, such as basil (Ocimum basilicum) and Melaleuca quinquenervia dergipark.org.trscielo.sa.crresearcherslinks.com. The presence and concentration of these compounds can vary significantly based on geographical origin, plant variety, and extraction methods, influencing the final aroma profile of the essential oil nih.govunpatti.ac.id.

Table 1: Guaiene Components in Selected Essential Oils

| Essential Oil | Key Guaiene Components | Aroma Contribution |

| Patchouli Oil | α-Guaiene, β-Guaiene, δ-Guaiene | Woody, spicy, earthy, musky |

| Basil Oil (Ocimum basilicum) | α-Guaiene | Spicy, herbaceous |

| Melaleuca quinquenervia | trans-β-Guaiene | (Specific aroma not detailed) |

Precursor for Other Valued Aromatic Compounds (e.g., Rotundone)

While this compound itself contributes to aroma, its isomer, alpha-guaiene (B1239748), is particularly significant as a precursor to rotundone (B192289), a key compound responsible for the peppery aroma found in black pepper and certain wines, notably Shiraz researchgate.nettandfonline.comoup.com. Alpha-guaiene can be transformed into rotundone through aerial oxidation or enzymatic processes, such as oxidation catalyzed by cytochrome P450 enzymes researchgate.nettandfonline.comresearchgate.netresearchgate.net. This chemical transformation is of considerable interest to the flavor and fragrance industry, as it offers a route to synthesize rotundone, which is present in natural sources in very small quantities but possesses a potent aroma with a low detection threshold researchgate.nettandfonline.com. The industrial synthesis of rotundone from alpha-guaiene is an active area of research aimed at providing a reliable and scalable source of this valuable aroma compound tandfonline.com.

Table 2: Precursor-Product Relationships in Aroma Chemistry

| Precursor | Product | Aroma Profile | Transformation Method |

| α-Guaiene | Rotundone | Peppery | Aerial Oxidation, Enzymatic Oxidation |

Potential in Agrochemical Research and Development

The sesquiterpene structure of this compound and related compounds suggests potential roles in plant defense and pest management. Research indicates that these compounds can act as natural deterrents or repellents against various insects.

Studies have identified this compound as having repellent activity against insects such as sand flies and mosquitoes google.comnih.gov. It has also demonstrated contact toxicity against stored-product insects like the red flour beetle and booklouse researchgate.net. Alpha-guaiene and other related sesquiterpenes, such as beta-caryophyllene (B1668595) and patchouli alcohol, are also recognized for their insect repellent properties and their role in plant defense mechanisms against herbivores google.compei-pusat.orgnih.govmdpi.com. Alpha-humulene, another related sesquiterpene, is known to act as a feeding deterrent to insects and pathogens, contributing to a plant's direct defense nih.govoup.com.

The exploration of these naturally occurring compounds for agrochemical applications aligns with the growing demand for sustainable and eco-friendly pest control solutions. Their presence in essential oils used for their aromatic properties means that some sources of these compounds are already cultivated and processed, potentially offering a pathway for their integration into agricultural pest management strategies.

Table 3: Agrochemical Potential of Guaienes and Related Compounds

| Compound | Potential Application | Target Pest/Process | Research Finding |

| β-Guaiene | Insect Repellent | Sand flies, Mosquitoes | Repellent activity observed google.comnih.gov |

| β-Guaiene | Insect Repellent | Red flour beetle, Booklouse | Demonstrated contact toxicity researchgate.net |

| α-Guaiene | Insect Repellent | Ants | Repels ants pei-pusat.org |

| α-Guaiene | Insect Repellent | Sand flies, Mosquitoes | Repellent activity observed google.comnih.gov |

| α-Humulene | Insect Feeding Deterrent | Insects, Pathogens | Contributes to direct plant defense nih.govoup.com |

| β-Caryophyllene | Insect Repellent | Stored grain insects | Exhibits repellent properties mdpi.commdpi.com |

| β-Caryophyllene | Larvicidal | Aedes aegypti | Inhibits enzyme activity in larvae pei-pusat.org |

| Patchouli Alcohol | Insect Repellent | Ants | Repels ants pei-pusat.org |

Computational Chemistry and Theoretical Studies on Beta Guaiene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of organic molecules. These methods allow for the prediction of properties such as frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, dipole moments, and reaction pathways. For terpenes like beta-guaiene, such calculations can provide fundamental data regarding their chemical behavior and potential interactions.

While specific DFT studies dedicated solely to the electronic structure and reactivity of this compound are limited, DFT methodologies have been broadly applied to characterize similar sesquiterpenes and related natural products. For instance, DFT calculations have been used to predict NMR chemical shifts, aiding in the structural elucidation of terpene isomers researchgate.net. Furthermore, studies investigating the electronic properties and reactivity indices of various phytoconstituents, often utilizing DFT at levels such as B3LYP/6-311G(d,p), have been conducted in the context of understanding their behavior as corrosion inhibitors psgcas.ac.in. These calculations typically involve determining electron density parameters and reactivity indices, which are crucial for predicting how a molecule might interact with other species or surfaces.

In the context of understanding potential biological activities, DFT has also been employed to study the molecular geometry and electronic properties of components within complex essential oils, including this compound, to explore their interactions with biological targets like enzymes researchgate.net. These studies highlight the utility of DFT in providing a theoretical basis for observed biological effects by revealing key electronic features that govern molecular interactions.

Table 8.1.1: Applications of DFT in Terpene and Natural Product Characterization

| Study Focus / Molecule Class | Computational Method (Example) | Investigated Properties | Relevance to this compound | Citation |

| Terpene Isomers | GIAO/DFT | ¹³C NMR Chemical Shifts | Aids in theoretical characterization and differentiation of terpene isomers. | researchgate.net |

| Phytoconstituents (General) | DFT/B3LYP/6-311G(d,p) | Electron Density, Reactivity Indices, Geometric Optimization | Provides insights into general reactivity patterns applicable to sesquiterpenes. | psgcas.ac.in |

| Essential Oil Components | DFT | Molecular Geometry, Electronic Properties, Enzyme Interactions | Used to understand potential interactions of this compound with biological targets. | researchgate.net |

| Organic Molecules | DFT | Frontier Molecular Orbitals (HOMO/LUMO), Charge Distribution | Fundamental for understanding chemical reactivity and electronic behavior. | researchgate.net, science.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules, including their flexibility, conformational changes, and interactions with their environment (e.g., solvents, biological macromolecules). Conformational analysis aims to identify the most stable spatial arrangements of a molecule and the energy landscape associated with transitions between these conformations.

While direct MD simulations or detailed conformational analyses specifically focused on this compound are not extensively reported, these techniques are widely used for other sesquiterpenes. For instance, MD simulations have been employed to study the solvation behavior and self-aggregation tendencies of patchoulol, another sesquiterpene, in different solvent systems, providing insights into molecular interactions through radial distribution functions researchgate.net. Such studies are crucial for understanding how molecules behave in solution, which is relevant for their biological activity and formulation.

The application of MD simulations to this compound could reveal its preferred conformations, the energy barriers between them, and how these conformations might influence its binding to biological targets or its stability in various matrices. Understanding the dynamic nature and conformational flexibility of this compound is essential for a complete theoretical characterization.

Table 8.2.1: Molecular Dynamics Simulations in Sesquiterpene Research

| Study Focus / Molecule Class | Simulation Type / Analysis | Investigated Properties | Relevance to this compound | Citation |

| Patchoulol (Sesquiterpene) | MD Simulation | Solvation, Self-aggregation, Radial Distribution Function | Demonstrates MD application for understanding sesquiterpene behavior in solution. | researchgate.net |

| Estrogen Receptor Alpha | MD Simulation | Receptor Stability, Ligand Interaction | Illustrates MD use in biological contexts, though not directly on this compound. | undip.ac.id |

| Terpenes (General) | Conformational Analysis | Stable Conformations, Energy Landscapes | Essential for understanding the structural variability and potential active forms of this compound. | science.gov |

Structure-Activity Relationship (SAR) Modeling for Guaiene (B7798472) Analogs

Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, aim to correlate the chemical structure of a molecule with its biological activity. This involves systematically modifying parts of a molecule (creating analogs) and observing the resulting changes in activity, or using computational descriptors to predict activity.

Direct SAR studies focusing on this compound analogs are scarce. However, this compound has been included in broader in silico screening studies where its potential interactions with biological targets were assessed. For example, this compound was among the terpenes screened for binding affinity to the SARS-CoV-2 spike protein, with reported binding energies indicating potential interactions researchgate.net. Similarly, it has been part of virtual screening efforts to identify acetylcholinesterase (AChE) inhibitors undip.ac.id. These studies, while not traditional SAR modeling of this compound analogs, provide initial insights into how its structural features might relate to biological activity through molecular docking and binding energy calculations.

Table 8.3.1: In Silico Studies and SAR Principles Involving this compound or Related Compounds

| Study Focus / Molecule Class | Computational Method(s) | Target / Activity Studied | Role of this compound / Key Findings | Citation |

| Terpenes (incl. This compound) | Molecular Docking | SARS-CoV-2 Spike Protein | This compound screened; binding affinities reported for various terpenes (-6.0 to -8.3 kcal/mol), suggesting potential interactions. | researchgate.net |

| Cinnamon Bioactives (incl. This compound) | Virtual Screening, Molecular Docking | Acetylcholinesterase (AChE) | This compound listed among screened compounds; binding energy and interactions analyzed for potential inhibition. | undip.ac.id |

| Baccharis Diterpenoids | QSAR Modeling | Insecticidal Activity | Activity correlated with HOMO/HOMO-1 energies and logP, demonstrating the importance of electronic and lipophilic parameters. | researchgate.net |

| Cinnamic Acid Derivatives | SAR Analysis | AChE & BChE Inhibition | Structural modifications linked to inhibitory potential; highlights importance of specific functional groups and lipophilicity. | science.gov |

Future Research Directions and Emerging Trends for Beta Guaiene

Elucidation of Novel Biosynthetic Enzymes and Undiscovered Pathways

The natural synthesis of beta-guaiene and its isomers, like alpha- and delta-guaiene (B1206229), is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes catalyze the complex cyclization of the linear precursor, farnesyl pyrophosphate (FPP). mdpi.com While some guaiene (B7798472) synthases have been identified in plants like Aquilaria sinensis, many of the enzymes responsible for the vast diversity of guaiene structures in nature remain undiscovered. researchgate.net

Future research will focus on genome mining and transcriptomic analysis of exotic plants and microorganisms to identify novel STSs with unique product specificities. The discovery of new enzymes is crucial, as they could provide access to previously inaccessible guaiene isomers with potentially novel biological activities. nih.govresearchgate.net Integrated omics approaches, which combine genomics, transcriptomics, and metabolomics, are powerful tools for correlating gene expression with the production of specific compounds, thereby accelerating the discovery of these elusive enzymes. nih.gov Understanding the intricate mechanisms of these enzymes—how a single protein can fold and cyclize a precursor into a specific, complex structure—is a fundamental goal that could inform protein engineering efforts.

Table 1: Examples of Identified Sesquiterpene Synthases and Their Products

| Enzyme Name | Source Organism | Precursor | Major Products |

|---|---|---|---|

| AsTPS2 (AsHS1) | Aquilaria sinensis | FPP | α-humulene |

| AmDG2 | Aquilaria malaccensis | FPP | α-humulene, β-caryophyllene |

| VviTPS24 | Vitis vinifera | FPP | α-guaiene (minor product) |

This table is interactive and represents a sample of known enzymes. Further research is expected to expand this list significantly.

Development of Sustainable and Economical Production Methods

Historically, this compound has been sourced through extraction from plant materials, a method often limited by low yields, geographical constraints, and unsustainable harvesting practices. kaust.edu.sa The future of this compound production lies in biotechnology and metabolic engineering. mdpi.com By harnessing the synthetic power of microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae, researchers are creating "cell factories" for sustainable and scalable production. researchgate.net

This approach involves transplanting the biosynthetic pathway for this compound into a microbial host. Key strategies include:

Pathway Optimization: Enhancing the native mevalonate (B85504) (MVA) pathway in the host organism to boost the supply of the FPP precursor. researchgate.netmdpi.com

Enzyme Engineering: Modifying the guaiene synthase enzyme itself to improve its efficiency and specificity. mdpi.com

Compartmentalization: Relocating parts of the biosynthetic pathway to specific cellular compartments, such as peroxisomes, to increase local substrate concentrations and reduce metabolic interference, which has been shown to dramatically increase yields of other terpenes. mdpi.com

Alternative Feedstocks: Engineering microbes to utilize low-cost, sustainable feedstocks like waste cooking oil, which has proven successful for the production of the related sesquiterpene β-farnesene in the oleaginous yeast Yarrowia lipolytica. researchgate.net

Recent work has demonstrated the feasibility of producing a range of sesquiterpenoids in engineered algae like Chlamydomonas reinhardtii, offering a photosynthetic route from CO2 to high-value compounds. kaust.edu.sa These advancements promise a future where this compound can be produced economically and sustainably, meeting potential industrial demand without relying on vulnerable natural sources. kaust.edu.sa

Table 2: Comparison of this compound Production Platforms

| Production Platform | Advantages | Challenges |

|---|---|---|

| Plant Extraction | Natural source, complex mixture of compounds | Low yield, slow growth, environmental impact |

| Microbial Fermentation (E. coli, Yeast) | High yield potential, rapid growth, scalability, use of renewable feedstocks | Complex metabolic engineering required, potential host toxicity |

| Photosynthetic Production (Algae) | Uses CO2 as a carbon source, sustainable | Slower growth than microbes, lower yields to date |

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

While various sesquiterpenes have been studied for their biological effects, including anti-inflammatory and anticancer properties, the precise molecular mechanisms often remain unclear. nih.govnih.gov Early research often relies on broad cellular assays, but the future of guaiene research demands a deeper, more mechanistic understanding. rsc.org

Advanced studies will aim to identify the specific proteins, receptors, and signaling pathways that this compound interacts with. For example, its reported anti-inflammatory effects could be investigated by examining its impact on key inflammatory pathways such as NF-κB, MAPK/ERK, or STAT3. nih.govnih.gov Techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography-mass spectrometry can be used to pinpoint direct molecular binding partners.

Furthermore, systems biology approaches, including transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels), can provide a global view of how this compound affects cellular processes. This detailed molecular information is critical for validating its therapeutic potential and could guide the development of more potent and selective derivatives.

Chemoinformatic and Data-Driven Approaches in Guaiene Research

Chemoinformatics and computational modeling are becoming indispensable tools in natural product research. springernature.comnih.govsupabase.co These data-driven approaches can significantly accelerate the discovery and optimization of bioactive compounds like this compound. nih.gov

Emerging trends in this area include:

Virtual Screening and Molecular Docking: Computational methods can predict how this compound and its virtual derivatives might bind to known protein targets associated with various diseases. youtube.comresearchgate.net This allows researchers to prioritize which compounds to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the chemical structures and biological activities of a series of guaiene analogs, QSAR models can be built to predict the activity of new, untested structures. This guides the rational design of more effective molecules. youtube.com

NP-Likeness Scoring: Algorithms can analyze the structural features of this compound to compare it to the vast chemical space of known natural products and drugs, helping to assess its potential as a therapeutic scaffold. nih.gov

Database Mining: Large-scale databases of natural products, genetic information, and biological activities can be mined to uncover new connections between guaiene-producing organisms, biosynthetic genes, and potential pharmacological uses. nih.gov

By integrating these computational strategies, researchers can navigate the complexity of natural product chemistry more efficiently, reducing the time and cost associated with traditional drug discovery pipelines and unlocking the full therapeutic and industrial potential of this compound.

Q & A

Q. What are the validated analytical techniques for identifying and quantifying beta-Guaiene in complex matrices?

this compound, a sesquiterpene, is commonly identified via gas chromatography-mass spectrometry (GC-MS) due to its volatility and unique fragmentation patterns. For quantification, high-performance liquid chromatography (HPLC) coupled with UV/Vis or evaporative light scattering detection (ELSD) is recommended. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly in distinguishing stereoisomers. Ensure calibration curves use certified reference standards, and report limits of detection (LOD) and quantification (LOQ) to validate sensitivity .

Q. How can this compound be isolated from natural sources with high purity?

Isolation typically involves steam distillation or solvent extraction (e.g., hexane or dichloromethane) followed by chromatographic purification (column chromatography with silica gel or preparative HPLC). Purity should be verified via melting point analysis, optical rotation, and ≥95% purity thresholds in chromatographic assays. For plant-derived samples, consider seasonal and geographical variability in yield optimization .

Q. What are the key challenges in synthesizing this compound de novo, and how are they addressed?

Challenges include stereochemical control during cyclization steps and low yields in terpene synthases. Semi-synthetic routes using farnesyl pyrophosphate precursors with engineered enzymes (e.g., E. coli expression systems) improve efficiency. Computational modeling (e.g., density functional theory) aids in predicting reaction pathways and optimizing catalysts .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding factors?

Use a tiered approach:

- In vitro assays: Prioritize cell lines with validated metabolic stability (e.g., HepG2 for hepatotoxicity screening).

- In vivo models: Control for pharmacokinetic variables (e.g., bioavailability via co-administration with absorption enhancers).

- Include negative controls (solvent-only) and positive controls (e.g., quercetin for antioxidant assays). Statistical power analysis should determine sample sizes to ensure reproducibility .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in source material purity, assay conditions, or model systems. Mitigate these by:

Q. How can stereochemical variations in this compound derivatives impact pharmacological outcomes, and what tools assess this?

Stereochemistry influences receptor binding and metabolic stability. Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Molecular docking simulations (AutoDock Vina) and circular dichroism (CD) spectroscopy can predict and confirm stereoselective interactions. Comparative bioactivity assays of isolated enantiomers are essential .

Q. What strategies optimize this compound’s stability in formulation studies for biomedical applications?

Stability challenges include oxidation and thermal degradation. Strategies:

- Encapsulation in cyclodextrins or liposomes to enhance solubility and protection.

- Accelerated stability testing (ICH guidelines) under varying pH, humidity, and light exposure.

- Real-time monitoring via LC-MS to track degradation products .

Methodological Frameworks

Q. How should researchers structure a literature review to address gaps in this compound’s mechanistic studies?

Follow PRISMA guidelines for systematic reviews:

Q. What criteria ensure ethical and reproducible data reporting for this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw spectral data (NMR, MS) in repositories like Zenodo.

- Disclose conflicts of interest and funding sources.

- Provide step-by-step protocols on platforms like Protocols.io to enhance reproducibility .

Tables for Reference

Table 1. Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Application |

|---|---|---|

| GC-MS | Column: DB-5MS; Temp: 40–300°C (ramp 10°C/min) | Volatility profiling |

| ¹H NMR | Solvent: CDCl₃; Frequency: 400 MHz | Structural elucidation |

| HPLC-ELSD | Column: C18; Mobile phase: MeCN:H₂O (70:30) | Quantification |

Table 2. Common Pitfalls in this compound Bioactivity Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Impure samples | Multi-step purification with purity verification |

| Inconsistent assay conditions | Adopt OECD/ISO guidelines |

| Poor solubility | Use surfactants (e.g., Tween-80) or co-solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.